

A Comprehensive Technical Guide to 5-Methylhexanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylhexanenitrile

Cat. No.: B103281

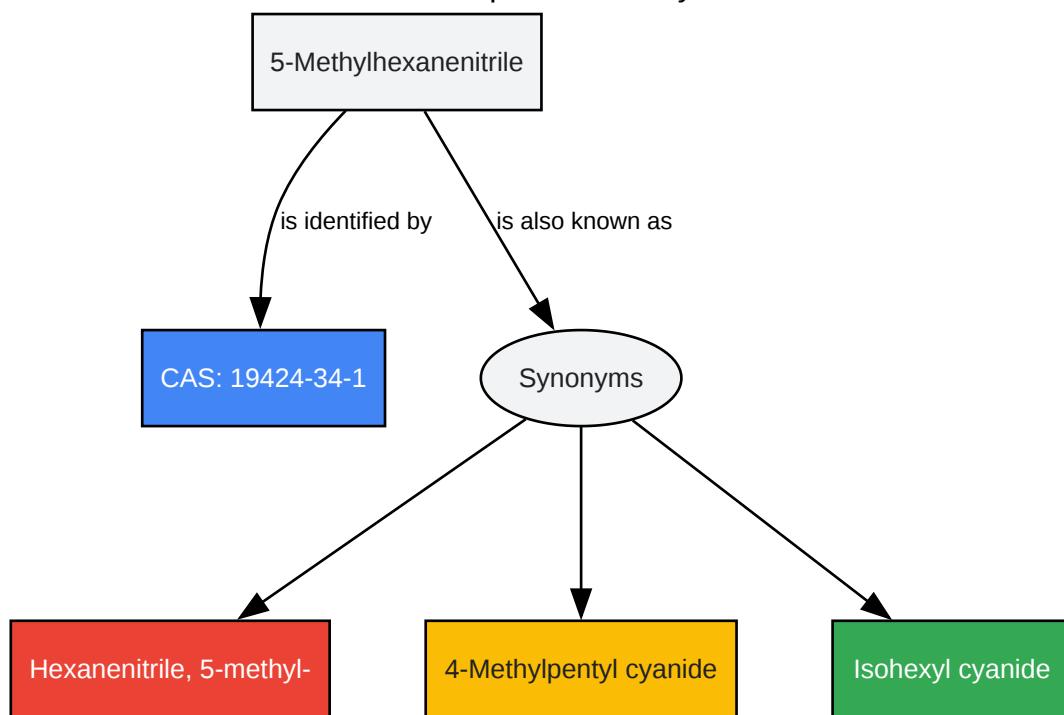
[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, a thorough understanding of key chemical entities is paramount. This guide provides an in-depth overview of **5-Methylhexanenitrile**, a significant nitrile compound.

Chemical Identity and Synonyms

5-Methylhexanenitrile is an organic compound with the chemical formula C7H13N.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its unique structure and properties make it a subject of interest in various chemical applications. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous reference in chemical literature and databases.

Table 1: Chemical Identifiers for **5-Methylhexanenitrile**


Identifier	Value
CAS Number	19424-34-1 [1] [2] [3] [4]
Molecular Formula	C7H13N [1] [2] [3]
Molecular Weight	111.18 g/mol [1] [3]
IUPAC Name	5-methylhexanenitrile [3]
InChI	InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3 [2] [3]
InChIKey	CHWIKAJVZUSSML-UHFFFAOYSA-N [2] [3]
Canonical SMILES	CC(C)CCCC#N [1] [3]

A variety of synonyms are used to refer to **5-Methylhexanenitrile** in different contexts, including commercial and academic literature.[\[1\]](#)[\[2\]](#)[\[3\]](#) Familiarity with these synonyms is crucial for comprehensive literature searches and procurement.

Common Synonyms:

- Hexanenitrile, 5-methyl-[[1](#)][[2](#)][[3](#)][[4](#)]
- 4-Methylpentyl cyanide[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Isohexyl cyanide[\[1\]](#)

Identifier Relationships for 5-Methylhexanenitrile

[Click to download full resolution via product page](#)

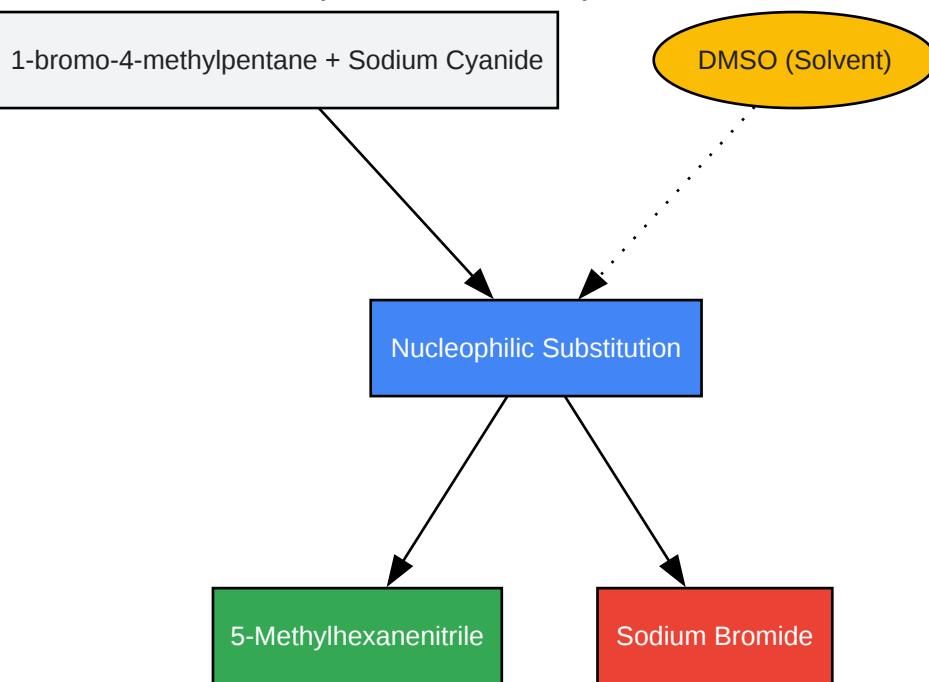
Caption: Relationship between the common name, CAS number, and synonyms of **5-Methylhexanenitrile**.

Physicochemical Properties

The physical and chemical properties of **5-Methylhexanenitrile** dictate its behavior in chemical reactions and its suitability for various applications. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of **5-Methylhexanenitrile**

Property	Value
Boiling Point	170-172 °C[4]
Density	0.806 ± 0.06 g/cm ³ (Predicted)[4]
Vapor Pressure	1.36 mmHg at 25°C[5]
Flash Point	64.8 °C[5]
Refractive Index	1.412[5]
Solubility	Soluble in ethanol.[1]


Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **5-Methylhexanenitrile** are not extensively available in the public domain, general methods for nitrile synthesis can be applied. One common approach involves the nucleophilic substitution of a suitable haloalkane with a cyanide salt.

Illustrative Synthetic Workflow:

A potential synthetic route could involve the reaction of 1-bromo-4-methylpentane with sodium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

Illustrative Synthesis of 5-Methylhexanenitrile

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **5-Methylhexanenitrile** via nucleophilic substitution.

General Experimental Protocol:

- Reaction Setup: A round-bottom flask is charged with sodium cyanide and dimethyl sulfoxide under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Haloalkane: 1-bromo-4-methylpentane is added dropwise to the stirred suspension at a controlled temperature.
- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to yield pure **5-**

Methylhexanenitrile.

Applications in Research and Development

Nitriles are versatile intermediates in organic synthesis, and **5-Methylhexanenitrile** is no exception. It can serve as a precursor for a variety of functional groups, including:

- Amines: Reduction of the nitrile group yields the corresponding primary amine, 5-methylhexylamine.
- Carboxylic Acids: Hydrolysis of the nitrile furnishes 5-methylhexanoic acid.
- Ketones: Reaction with Grignard reagents can lead to the formation of ketones.

These transformations make **5-Methylhexanenitrile** a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.^[6]

This technical guide provides a foundational understanding of **5-Methylhexanenitrile**, its identification, properties, and potential applications. For researchers and developers, this information is critical for the effective utilization of this compound in synthetic chemistry and drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [scent.vn](#) [scent.vn]
- 2. [Hexanenitrile, 5-methyl-](#) [webbook.nist.gov]
- 3. [5-Methylhexanenitrile | C7H13N | CID 29593 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 4. [5-METHYLHEXANENITRILE | 19424-34-1](#) [chemicalbook.com]
- 5. [MOLBASE](#) [key.molbase.com]

- 6. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Methylhexanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103281#5-methylhexanenitrile-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com